molecular formula C13H25NO2 B8080255 6-Hydroxy-N-(4-methylcyclohexyl)hexanamide

6-Hydroxy-N-(4-methylcyclohexyl)hexanamide

Cat. No.: B8080255
M. Wt: 227.34 g/mol
InChI Key: BSAPZFMXRUTGAV-UHFFFAOYSA-N
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Description

6-Hydroxy-N-(4-methylcyclohexyl)hexanamide is an organic compound with the molecular formula C13H25NO2 It is characterized by the presence of a hydroxy group, a cyclohexyl ring with a methyl substituent, and a hexanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-N-(4-methylcyclohexyl)hexanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylcyclohexylamine and 6-hydroxyhexanoic acid.

    Amidation Reaction: The primary synthetic route involves the amidation of 6-hydroxyhexanoic acid with 4-methylcyclohexylamine. This reaction is typically carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond.

    Reaction Conditions: The reaction is usually conducted under mild conditions, with the temperature maintained at around 25-30°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-N-(4-methylcyclohexyl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 6-oxo-N-(4-methylcyclohexyl)hexanamide.

    Reduction: The amide group can be reduced to form the corresponding amine, 6-hydroxy-N-(4-methylcyclohexyl)hexylamine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: 6-oxo-N-(4-methylcyclohexyl)hexanamide

    Reduction: 6-hydroxy-N-(4-methylcyclohexyl)hexylamine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

6-Hydroxy-N-(4-methylcyclohexyl)hexanamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 6-Hydroxy-N-(4-methylcyclohexyl)hexanamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the amide moiety play crucial roles in its biological activity. The compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxy-N-cyclohexylhexanamide
  • 6-Hydroxy-N-(4-ethylcyclohexyl)hexanamide
  • 6-Hydroxy-N-(4-isopropylcyclohexyl)hexanamide

Uniqueness

6-Hydroxy-N-(4-methylcyclohexyl)hexanamide is unique due to the presence of the 4-methyl substituent on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

IUPAC Name

6-hydroxy-N-(4-methylcyclohexyl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2/c1-11-6-8-12(9-7-11)14-13(16)5-3-2-4-10-15/h11-12,15H,2-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAPZFMXRUTGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)CCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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